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molecular formula C15H14N4O2 B8497475 2-(2-Hydroxyethyl)-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone

2-(2-Hydroxyethyl)-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone

Cat. No. B8497475
M. Wt: 282.30 g/mol
InChI Key: AAVUSVRIMQSDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04353905

Procedure details

Using the procedure of this Example, reaction of 4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone and 4,5-dihydro-2-[2-hydroxyethyl]-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone with bromine in acetic acid gives 2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone and 2-[2-hydroxyethyl]-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone respectively.
Name
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dihydro-2-[2-hydroxyethyl]-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]([C:9]2[CH:14]=[CH:13][C:12]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[CH:11][CH:10]=2)=[N:3]1.[OH:20][CH2:21][CH2:22][N:23]1[C:28](=[O:29])[CH2:27][CH2:26][C:25]([C:30]2[CH:35]=[CH:34][C:33]([N:36]3[CH:40]=[CH:39][N:38]=[CH:37]3)=[CH:32][CH:31]=2)=[N:24]1.BrBr>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][C:4]([C:9]2[CH:10]=[CH:11][C:12]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[CH:13][CH:14]=2)=[N:3]1.[OH:20][CH2:21][CH2:22][N:23]1[C:28](=[O:29])[CH:27]=[CH:26][C:25]([C:30]2[CH:31]=[CH:32][C:33]([N:36]3[CH:40]=[CH:39][N:38]=[CH:37]3)=[CH:34][CH:35]=2)=[N:24]1

Inputs

Step One
Name
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
Step Two
Name
4,5-dihydro-2-[2-hydroxyethyl]-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=CC1=O)C1=CC=C(C=C1)N1C=NC=C1
Name
Type
product
Smiles
OCCN1N=C(C=CC1=O)C1=CC=C(C=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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